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molecular formula C6H7N3O4 B1395733 Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 400877-57-8

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1395733
M. Wt: 185.14 g/mol
InChI Key: KRIOGKNOYPHJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A solution of 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid methyl ester (4.8 g, 25.94 mmol) in dry MeOH (100 ml) was thoroughly purged with argon, treated with 10% Pd—C (2.7 g, 2.59 mmol), and again purged with argon. Then the reaction mixture was hydrogenated under a balloon pressure of hydrogen at rt for overnight. The reaction mixture was filtered through a bed of celite. The filtrate was concentrated and dried to give the title compound as gray-white solid (3.4 g, 84%), which was used in the next reaction step without further purification.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:9]([NH2:10])=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC(=O)C1=NN(C=C1[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
again purged with argon
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=NN(C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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